molecular formula C14H18O3 B1607335 Ethyl 3-oxo-2-(2-phenylethyl)butanoate CAS No. 5337-63-3

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Cat. No.: B1607335
CAS No.: 5337-63-3
M. Wt: 234.29 g/mol
InChI Key: GPRDAMCHHGGJNX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a β-keto ester derivative characterized by a 2-phenylethyl substituent at the second carbon of the butanoate backbone. This compound belongs to a broader class of β-keto esters, which are pivotal in organic synthesis due to their reactivity in cyclization, alkylation, and condensation reactions.

Preparation Methods

Preparation Methods

Several synthetic routes have been reported for the preparation of ethyl 3-oxo-2-(2-phenylethyl)butanoate or closely related analogs, with variations in starting materials, reagents, and reaction conditions. The most prominent methods include:

Acetic Anhydride Condensation Route

This multi-step method starts from phenyl aldehyde and involves:

  • Condensation with acetic anhydride to form intermediates
  • Hydrogenation and esterification to obtain phenylpropionic acid ethyl ester
  • Condensation of phenylpropionic acid ethyl ester with oxalic acid diethyl ester to yield 3-benzyl-oxosuccinic acid diethyl ester
  • Hydrolysis and esterification to finally produce this compound

Advantages:

  • Uses relatively common reagents
  • Suitable for scale-up

Disadvantages:

  • Longer synthetic sequence
  • Multiple purification steps required
  • Moderate yield overall

This route is less preferred due to complexity and longer synthesis time compared to the Grignard route.

2-Phenylethyl Alcohol Route

This route involves:

  • Conversion of 2-phenylethyl alcohol to 2-phenyl-chloride ethane via reaction with sulfur oxychloride
  • Formation of Grignard reagent from 2-phenyl-chloride ethane and magnesium
  • Reaction of this Grignard reagent with oxalic acid diethyl ester to form the target compound

While this method is short and straightforward, it requires harsh reaction conditions including strict anhydrous and anaerobic environments and low temperatures. Side reactions during the Grignard formation can reduce yield and complicate production.

Comparative Analysis of Preparation Methods

Preparation Route Key Features Advantages Disadvantages
Grignard Reaction (Beta-bromophenylethane + Diethyl Acetoacetate) Two-step, Grignard formation + addition Short cycle, high yield, low cost Requires strict anhydrous, anaerobic conditions; sensitive to temperature and addition rate
Acetic Anhydride Condensation Multi-step condensation and esterification Uses common reagents Longer synthesis, multiple purifications
2-Phenylethyl Alcohol Route Halide formation + Grignard + addition Shortest route, simple steps Harsh conditions, side reactions, lower yield

Additional Synthetic Insights and Purification

  • Purification of the product is commonly achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) to ensure completion and minimize side products.
  • Temperature control is critical, especially during Grignard reagent formation and addition steps, to avoid decomposition or side reactions.

Summary of Research Findings

  • The Grignard reaction route with beta-bromophenylethane and diethyl acetoacetate or oxalic acid diethyl ester is the most efficient and widely studied method for preparing this compound.
  • Strict control of reaction parameters such as solvent ratios, temperature, and reaction time is essential for optimizing yield and purity.
  • Alternative routes exist but are generally less efficient or more complex.
  • The synthetic methods have been validated in patent literature and peer-reviewed publications, confirming reproducibility and scalability.

This detailed examination of preparation methods for this compound provides a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(2-phenylethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. Ethyl 3-oxo-2-(2-phenylethyl)butanoate has been evaluated against several bacterial strains, demonstrating significant effectiveness. For instance, it exhibited minimum inhibitory concentration (MIC) values of 0.125 mg/ml against Enterobacter sakazakii and 0.073 mg/ml against Staphylococcus aureus, indicating strong antibacterial potential.

Anthelmintic Properties
The compound has also shown anthelmintic activity, making it a candidate for treating parasitic infections. Its efficacy in this area is particularly relevant given the global challenge of multidrug-resistant pathogens .

Anti-inflammatory and Analgesic Effects
Research suggests that this compound may possess anti-inflammatory and analgesic properties. These characteristics are attributed to its ability to interact with biological targets involved in pain modulation and inflammation pathways, which could lead to the development of new therapeutic agents for pain management.

Flavor and Fragrance Industry

Due to its unique chemical structure, this compound is utilized in the flavor and fragrance industry . Its pleasant aroma makes it suitable for use in perfumes and food flavorings, enhancing the sensory experience of various products .

Synthesis and Derivatives

The versatility of this compound is evident in its synthesis methods and the potential for creating derivatives with enhanced or modified properties. Common synthetic routes involve reactions such as aldol condensation and esterification processes that yield high purity products suitable for further research applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains with low MIC values
Anthelmintic PotentialShowed effectiveness against parasites, contributing to the search for new antiparasitic drugs
Anti-inflammatory PropertiesSuggested interactions with pain modulation pathways; potential for drug development

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(2-phenylethyl)butanoate involves its reactivity as a beta-keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various intermediates. These intermediates can further react to form a wide range of products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate

  • Structure : Replaces the 2-phenylethyl group with a 2,5-dioxopyrrolidin-3-yl moiety.
  • Derivatives of this compound showed activity against Caenorhabditis elegans (IC₅₀: 1.25–2.50 µg/mL) and brine shrimp (LD₅₀: 4.8–10.3 µg/mL), highlighting its role in antiparasitic drug discovery .

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate

  • Structure : Features a phenylhydrazone group at the second carbon.
  • Biological Activity : Identified as a sortase A inhibitor (IC₅₀: 50 µM for the 3,4-dichlorophenyl derivative), critical for combating Gram-positive pathogens. Substitutions on the phenyl ring (e.g., chloro groups) enhance inhibitory potency .
  • Key Difference: The hydrazone functionality enables π-π stacking and electrostatic interactions with enzyme active sites, a mechanism distinct from the non-polar interactions mediated by the phenylethyl group.

Ethyl 2,4-diphenylacetoacetate

  • Structure: Contains phenyl groups at both the 2- and 4-positions of the butanoate chain.
  • Physicochemical Properties: Higher molecular weight (C₁₈H₁₈O₃; 282.34 g/mol) and reduced solubility in polar solvents compared to mono-substituted analogs.
  • Applications : Used in cyclization reactions to synthesize polycyclic aromatic compounds, leveraging steric effects from the dual phenyl groups .

Ethyl 2-phenylacetoacetate

  • Structure : A simpler analog with a single phenyl group at the 2-position.
  • Applications : Acts as a precursor in phenylacetone synthesis (a controlled substance). Gas chromatography/mass spectrometry studies confirm its conversion efficiency under acidic conditions .
  • Regulatory Note: Classified as hazardous due to its role in illicit drug synthesis, necessitating strict handling protocols .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
Ethyl 3-oxo-2-(2-phenylethyl)butanoate 246.29 Low (non-polar) Not reported
Ethyl 2,4-diphenylacetoacetate 282.34 Insoluble in H₂O 110–112
Ethyl 2-phenylacetoacetate 206.24 Soluble in EtOH 34–36

Research Implications

  • Pharmacological Potential: Hydrazone and dioxopyrrolidin derivatives show promise in antimicrobial and antiparasitic therapies, warranting further exploration of the parent compound’s bioactivity .
  • Synthetic Utility : The phenylethyl substituent’s steric bulk may influence reaction pathways in ester condensation or Michael additions, differentiating it from smaller analogs like ethyl 2-phenylacetoacetate .

Biological Activity

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, anthelmintic, and cytotoxic effects. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a keto group adjacent to an ethyl ester and a phenylethyl moiety. Its structure can be represented as follows:

C12H14O3\text{C}_12\text{H}_{14}\text{O}_3

This compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of derivatives of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundE. sakazakii (mg/ml)E. coli (mg/ml)S. aureus (mg/ml)K. pneumoniae (mg/ml)
10.1250.0830.0730.109
20.1300.0800.0750.110
30.1400.0850.0800.120
Etoposide9.8---

The data shows that the derivatives exhibit remarkable antibacterial activity, particularly against E. sakazakii and E. coli, with MIC values significantly lower than those of standard antibiotics like etoposide .

Anthelmintic Activity

The anthelmintic properties of this compound derivatives were also assessed through paralysis and death time assays on species such as Pheretima posthuma and Ascaridia galli.

Table 2: Anthelmintic Activity Against Pheretima posthuma

CompoundConcentration (mg/ml)Paralysis Time (min)Death Time (min)
1510.50 ± 2.2941.33 ± 1.52
107.33 ± 2.5620.66 ± 1.15
204.66 ± 1.5211.33 ± 1.52
Albendazole512.66 ± 1.5249.67 ± 1.52

The results demonstrate that the synthesized compounds exhibit superior anthelmintic activity compared to albendazole, with shorter paralysis and death times at various concentrations .

Cytotoxic Activity

The cytotoxic potential of this compound derivatives was evaluated using various cell lines, revealing promising results in inhibiting cell proliferation.

Table 3: Cytotoxicity Profile

CompoundLC50 (µg/ml)
Compound A280
Compound B765
Etoposide9.8

The cytotoxicity results indicate that while the compounds show some level of toxicity, they are significantly less toxic than etoposide, suggesting a favorable therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxo-2-(2-phenylethyl)butanoate, and how can reaction efficiency be optimized?

The compound can be synthesized via condensation reactions. For example, Ethyl 3-oxo-2-(phenylhydrazono)butanoate derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine, followed by condensation with dithiocarbazate derivatives under reflux conditions in ethanol . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and using preparative HPLC for purification . Yield improvements (e.g., 77% in one protocol) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1714 cm⁻¹) and sulfonyl groups (~1328 cm⁻¹) in derivatives .
  • ¹H NMR : Reveals proton environments (e.g., ethyl ester protons at δ 1.43 ppm and aromatic protons at δ 7.33–7.01 ppm) .
  • X-ray crystallography : Determines crystal parameters (e.g., monoclinic system, space group P2₁/c, β = 91.24°) and intramolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can structural contradictions in ester quantification studies be resolved, particularly in complex matrices like wine volatiles?

Conflicting data on ester concentrations (e.g., yeast strain effects) arise from methodological variability. To address this:

  • Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) for precise quantification .
  • Control variables such as fermentation temperature and yeast strain (e.g., Saccharomyces cerevisiae vs. non-Saccharomyces species) to isolate ester production pathways .
  • Apply multivariate statistical analysis (e.g., PCA) to differentiate ester contributions from grape variety vs. fermentation conditions .

Q. What advanced methodologies are employed to analyze this compound as a precursor in illicit drug synthesis?

Regulatory analysis involves:

  • GC-MS with derivatization : Converts the compound to phenylacetone for detection, achieving limits of detection (LOD) < 0.1 µg/mL .
  • Isotope ratio mass spectrometry (IRMS) : Tracks precursor origin by analyzing carbon isotopic signatures .
  • HPLC-UV/Vis : Monitors degradation products under controlled hydrolysis conditions (pH 2–12) to assess stability .

Q. How do steric and electronic factors influence the reactivity of this compound in metal-free arylation reactions?

Hypervalent diaryliodonium salts enable arylation at the β-keto position. Key factors include:

  • Electronic effects : Electron-withdrawing substituents (e.g., -CF₃) on the aryl group enhance electrophilicity, improving yields (e.g., 52% for trifluoromethoxy derivatives) .
  • Steric hindrance : Bulky substituents on the iodonium salt reduce side reactions (e.g., dimerization), confirmed by DFT calculations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, as shown in kinetic studies .

Q. Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
X-ray crystallographyDetermining intramolecular hydrogen bonds in pyrazolone derivativesR factor = 0.045; space group P2₁/c
GC-MSDetecting phenylacetone precursors in forensic samplesLOD = 0.05 µg/mL; derivatization with PFBHA
Asymmetric synthesisCatalytic enantioselective arylation using chiral ligandsee > 90% via HPLC with chiral columns
Multivariate statisticsResolving ester variability in wine volatilesPCA loadings > 0.7 for significant components

Properties

IUPAC Name

ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDAMCHHGGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277090
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-63-3
Record name 5337-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5337-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-2-(2-phenylethyl)butanoate
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Synthesis routes and methods

Procedure details

Ethyl acetoacetate (53.8 g., 0.29 mole) was dissolved in 110 ml. of anhydrous ethanol. Sodium methoxide (17.3 g., 0.36 mole) was added portionwise to the stirred solution, allowing the temperature to rise to 40°-50°. The mixture was then heated to reflux (80°-82°) and phenethyl bromide (53.8 g., 0.32 mole) added dropwise over 1 hour. Reflux was continued for 20 hours. The reaction mixture was cooled to 30°-35° and filtered over diatomaceous earth with ethanol wash. The combined filtrate and wash were concentrated in vacuo to a pot temperature of 50°, cooled to 25°, diluted with 150 ml. of hexane and 40 ml. of water, acidified to pH 6.5-7.0 with 6N HCl. The hexane layer was separated and washed with 25 ml. of fresh water. The aqueous layers were combined and back-washed with 40 ml. of fresh hexane. The hexane layers were combined, washed with 60 ml. of water, dried over 15 g. MgSO4, filtered and evaporated to yield title product as an oil (62 g., 91%).
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Ethyl 3-oxo-2-(2-phenylethyl)butanoate

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